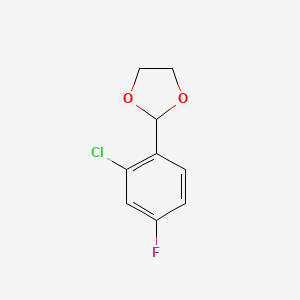

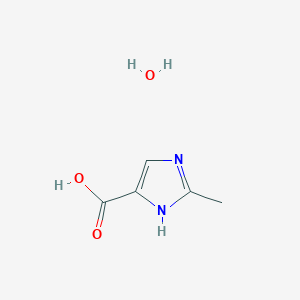

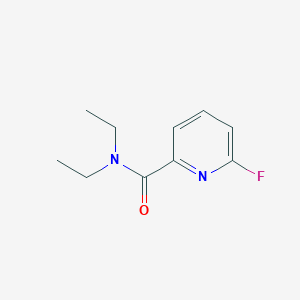

![molecular formula C30H32S2 B1489945 2-癸基-7-苯基[1]苯并噻吩并[3,2-b][1]苯并噻吩 CAS No. 1398395-83-9](/img/structure/B1489945.png)

2-癸基-7-苯基[1]苯并噻吩并[3,2-b][1]苯并噻吩

描述

2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is an organic semiconductor with outstanding properties in terms of molecular packing and its use in organic electronics . It has a CAS Number of 1398395-83-9 .

Molecular Structure Analysis

The molecule has an asymmetric shape which causes a double layer crystal structure at room temperature .Physical And Chemical Properties Analysis

The compound appears as a white to light yellow powder or crystal . It has a molecular weight of 458.73 . It has a melting point of 225 °C . The hole mobility is a minimum of 10.0 cm2/Vs (ODTS Si/SiO2 substrate) . The HOMO level is -5.7 eV .科学研究应用

Organic Thin Film Transistors (OFETs)

2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is utilized in the fabrication of OFETs due to its high charge mobility. OFETs are a type of field-effect transistor that uses an organic semiconductor in its channel. These devices have been widely researched for their potential use in flexible electronics, displays, and sensors .

Photovoltaic Cells

This compound is also applied in the development of photovoltaic cells. Its high charge mobility and stability make it a suitable material for converting light into electricity, which is a critical function in solar cells .

Organic Light Emitting Diodes (OLEDs)

In OLED technology, 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene serves as an organic semiconductor material. OLEDs are used for creating digital displays in devices such as television screens, computer monitors, and portable systems like mobile phones and handheld game consoles .

Liquid Crystal Displays

The liquid crystalline property of this material allows it to exhibit a highly ordered liquid crystal phase, which is beneficial for creating uniform crystalline thin films. These films are essential for high-quality liquid crystal displays (LCDs) used in various electronic devices .

Dye-Sensitized Solar Cells (DSSCs)

Recently, this compound has been explored as an alternative to fullerene in DSSCs. DSSCs are a type of solar cell that is based on a semiconductor formed between a photo-sensitized anode and an electrolyte, a photoelectrochemical system .

Organic Photovoltaics (OPVs)

In OPVs, 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene acts as a non-fullerene acceptor. OPVs are devices that convert light energy into electrical energy through the photovoltaic effect in organic materials .

作用机制

Target of Action

The primary target of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is organic semiconductors . This compound is used in organic electronics due to its outstanding properties in terms of molecular packing .

Mode of Action

2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene interacts with its targets by forming a double layer crystal structure at room temperature . This is due to the asymmetric shape of the molecule .

Biochemical Pathways

The specific biochemical pathways affected by 2-Decyl-7-phenyl1benzothieno3,2-bIt is known that this compound plays a significant role in the field of organic electronics .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Decyl-7-phenyl1benzothieno3,2-bIts solubility has been reported in toluene, anisole, and chlorobenzene .

Result of Action

The result of the action of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is the formation of a double layer crystal structure at room temperature . This structure is beneficial for its use in organic electronics .

Action Environment

The action of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is influenced by environmental factors such as temperature . For instance, the formation of its double layer crystal structure occurs at room temperature .

属性

IUPAC Name |

7-decyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32S2/c1-2-3-4-5-6-7-8-10-13-22-16-18-25-27(20-22)31-30-26-19-17-24(21-28(26)32-29(25)30)23-14-11-9-12-15-23/h9,11-12,14-21H,2-8,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQBVBKYAZMQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-10) a promising material for organic electronics?

A1: Ph-BTBT-10 exhibits several characteristics ideal for organic thin-film transistors (OTFTs). Its ability to form highly ordered thin films, particularly in the smectic E liquid crystalline phase, results in excellent charge carrier mobility [, ]. This liquid crystalline phase acts as a precursor for well-aligned crystalline films during processing, contributing to high performance in OTFTs [, ].

Q2: What challenges are associated with the thin-film growth of Ph-BTBT-10?

A3: The growth of Ph-BTBT-10 thin films via physical vapor deposition can lead to an interesting phenomenon. While the initial layers might exhibit the thermodynamically stable bilayer structure, further deposition can lead to the formation of a metastable single-layer polymorph []. This transition, attributed to cross-nucleation between the two polymorphs, highlights the complexities of thin-film growth and its impact on material properties.

Q3: How does the choice of gate insulator influence the performance of Ph-BTBT-10 based OTFTs?

A4: Research suggests that incorporating a low-k dielectric like polystyrene in a hybrid gate dielectric structure with SiO2 can significantly enhance the performance of Ph-BTBT-10 OTFTs []. This combination leads to lower operating voltages and improved subthreshold swing characteristics, essential for low-power device applications [].

Q4: What strategies have been explored to further enhance the performance of Ph-BTBT-10 based OTFTs?

A5: Several approaches have been investigated to optimize Ph-BTBT-10 OTFTs. Utilizing a double-layered gate insulator consisting of a high-k metal oxide and a layer of alicyclic polyimide has been shown to improve device performance []. Additionally, employing a surface treatment for polyimide gate insulators using metal-oxide assisted self-assembled monolayers (SAMs) has demonstrated increased mobility and reduced threshold voltage in Ph-BTBT-10 TFTs []. These modifications aim to reduce trap densities and improve the interface between the semiconductor and gate insulator.

Q5: Are there any studies on the stability of Ph-BTBT-10 based devices under electrical stress?

A6: Yes, research indicates that Ph-BTBT-10 OTFTs demonstrate remarkable bias-stress stability, particularly under positive gate bias []. This stability is crucial for ensuring long-term device performance and reliability.

Q6: Can you tell us about the use of different electrode materials in Ph-BTBT-10 OTFTs?

A7: While gold is often the preferred electrode material for OTFTs, research shows that silver electrodes can achieve comparable performance in Ph-BTBT-10 devices []. Notably, silver electrodes have demonstrated lower contact resistance compared to gold, suggesting their potential for cost-effective, high-performance OTFT fabrication [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

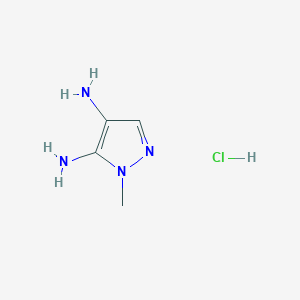

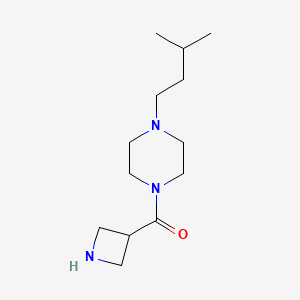

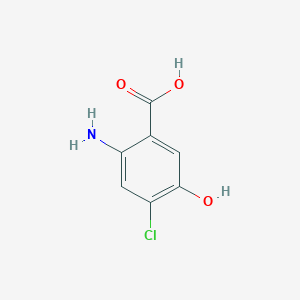

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)

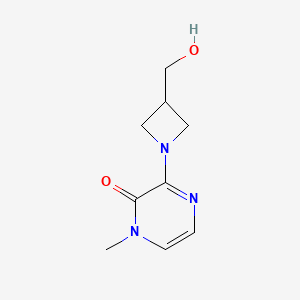

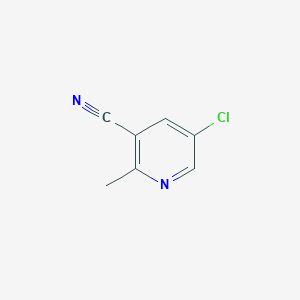

![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)

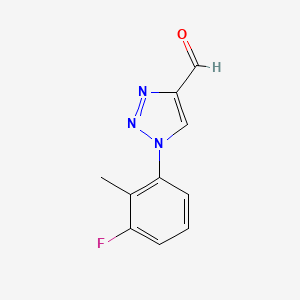

![3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489879.png)